3-(1H-imidazol-1-ylmethyl)piperidine, also known as (S)-3-((1H-imidazol-1-yl)methyl)piperidine, is a compound that combines a piperidine ring with an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It serves as a versatile building block for synthesizing more complex molecules, particularly in the context of pharmaceuticals.
The compound can be synthesized from commercially available starting materials, including (S)-piperidine-3-carboxylic acid and imidazole derivatives. Its synthesis and characterization have been reported in various scientific literature, highlighting its relevance in organic synthesis and medicinal chemistry .
3-(1H-imidazol-1-ylmethyl)piperidine is classified as an organic compound that belongs to the category of piperidine derivatives. Its structure features both nitrogen-containing heterocycles: piperidine and imidazole, which contribute to its chemical reactivity and biological properties.
The synthesis of 3-(1H-imidazol-1-ylmethyl)piperidine typically involves several steps:
In an industrial context, continuous flow reactors may be employed to scale up the synthesis, ensuring consistent quality and yield. Automated systems for reagent addition and temperature control can optimize the process further .
The molecular formula of 3-(1H-imidazol-1-ylmethyl)piperidine is C9H15N3, with a molecular weight of 165.24 g/mol. The structure consists of a piperidine ring connected to an imidazole group via a methylene bridge.
Property | Value |
---|---|
Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | (3S)-3-(imidazol-1-ylmethyl)piperidine |
InChI | InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2/t9-/m0/s1 |
InChI Key | KFQCTIRXHQSXEZ-VIFPVBQESA-N |
Isomeric SMILES | C1CC@@HCN2C=CN=C2 |
Canonical SMILES | C1CC(CNC1)CN2C=CN=C2 |
3-(1H-imidazol-1-ylmethyl)piperidine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action of 3-(1H-imidazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The structural stability provided by the piperidine ring enhances the compound's binding affinity to these targets .
The compound exhibits typical characteristics of piperidine derivatives, including solubility in polar solvents and potential volatility under certain conditions.
Key chemical properties include:
Relevant data includes spectral analysis confirming its structure through techniques such as nuclear magnetic resonance spectroscopy .
3-(1H-imidazol-1-ylmethyl)piperidine has significant applications in scientific research and drug development:
3-(1H-Imidazol-1-ylmethyl)piperidine and its derivatives represent a class of nitrogen-containing heterocycles with significant pharmaceutical potential. As a key structural motif, this compound combines the conformational flexibility of the piperidine ring with the bioisosteric properties of the imidazole moiety, enabling diverse biological interactions. The synthesis of this compound requires precise methodological approaches to achieve the necessary regioselectivity, stereochemical control, and purity profiles demanded for pharmaceutical applications. This section comprehensively details the established synthetic routes, optimization strategies, and purification techniques developed for this structurally complex scaffold [2] [4].
The chiral synthesis of 3-(1H-imidazol-1-ylmethyl)piperidine commonly employs (S)-piperidine-3-carboxylic acid derivatives as enantiomerically pure starting materials, leveraging the existing stereocenter for subsequent stereoselective transformations. This approach ensures precise control over the absolute configuration at the C3 position of the piperidine ring, a critical parameter for biological activity optimization. The synthesis proceeds through a carefully orchestrated sequence of protection, functionalization, and deprotection steps to yield the target compound with high enantiomeric excess [2] [4].
A representative synthetic sequence begins with the N-Boc protection of (S)-piperidine-3-carboxylic acid, followed by activation of the carboxylic acid group using carbonyldiimidazole (CDI) or thionyl chloride. The activated acid is then reduced to the corresponding alcohol using sodium borohydride in tetrahydrofuran at 0°C to room temperature. The resulting hydroxymethyl intermediate undergoes halogenation via Appel reaction conditions (CBr₄/PPh₃) to yield the key 3-(bromomethyl)piperidine building block. This bromide serves as the crucial electrophile for the final coupling step with imidazole. The nucleophilic substitution is typically performed using imidazole in the presence of a base such as potassium carbonate or triethylamine in acetonitrile under reflux conditions (80-85°C). Final deprotection of the Boc group using hydrochloric acid in dioxane yields 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride as a crystalline solid [2] [4].
Table 1: Multi-Step Synthesis of 3-(1H-Imidazol-1-ylmethyl)piperidine from (S)-Piperidine-3-Carboxylic Acid
Step | Transformation | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
1 | N-Boc Protection | Boc₂O, NaOH, Dioxane/H₂O, RT, 12h | 95 | 98% |
2 | Carboxyl Activation | CDI, THF, 0°C to RT, 2h | Quant. | - |
3 | Reduction to Alcohol | NaBH₄, THF, 0°C to RT, 4h | 85 | 96% |
4 | Bromination | CBr₄, PPh₃, CH₂Cl₂, 0°C to RT, 3h | 78 | 95% |
5 | Imidazole Coupling | Imidazole, K₂CO₃, CH₃CN, Reflux, 24h | 65 | 92% |
6 | Boc Deprotection | 4M HCl/Dioxane, RT, 2h | 90 | 99% (dihydrochloride) |
The critical process parameter influencing overall yield is the bromination step, where careful temperature control (0-5°C initially) prevents dibromide formation. Additionally, the use of anhydrous conditions during the imidazole coupling suppresses hydrolysis of the alkyl bromide. The final dihydrochloride salt formation significantly enhances crystallinity and purity, facilitating isolation by filtration with high recovery yields (>85%). This synthetic route typically achieves an overall yield of 35-40% with enantiomeric excess exceeding 99%, confirmed by chiral HPLC analysis using a Chiralpak AD-H column with hexane/isopropanol/diethylamine mobile phase [2] [4].
Alternative synthetic approaches focus on alkylation strategies using preformed piperidine scaffolds and imidazole derivatives, offering flexibility in introducing structural diversity at both ring systems. The most common strategy involves nucleophilic displacement of halogenated intermediates, though reductive amination approaches provide complementary routes when carbonyl precursors are accessible [2] [7].
Halogen-Based Alkylation: The synthesis typically commences with commercially available 3-(hydroxymethyl)piperidine, which undergoes halogenation using thionyl chloride (SOCl₂) in dichloromethane to generate 3-(chloromethyl)piperidine hydrochloride. Alternatively, more reactive bromide derivatives are prepared using phosphorus tribromide (PBr₃) in ether. The subsequent N-alkylation of imidazole requires careful optimization due to competing bis-alkylation and N¹ versus N³ regioselectivity challenges in unsymmetrical imidazole derivatives. For 1-substituted imidazoles, phase-transfer catalysis (e.g., benzyltriethylammonium chloride) in a biphasic water/dichloromethane system with sodium hydroxide significantly enhances reaction rates and selectivity. Microwave-assisted conditions (100°C, 30 minutes) have demonstrated remarkable efficiency improvements, reducing reaction times from 24 hours to under one hour while maintaining yields above 70% [7].
Reductive Amination Approach: This strategy employs piperidin-3-one or its N-protected derivatives, which undergo condensation with imidazole-1-carbaldehyde derivatives in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at room temperature provides superior selectivity for the desired monoalkylated product compared to sodium cyanoborohydride. The reaction tolerates various electron-withdrawing and electron-donating substituents on the imidazole ring, enabling access to structurally diverse analogs. Computational modeling (DFT calculations) has been employed to predict reactivity patterns and optimize reaction conditions for challenging substrates, particularly those with sterically hindered imidazole N¹ substituents [7].
Table 2: Comparison of Alkylation Strategies for 3-(1H-Imidazol-1-ylmethyl)piperidine Synthesis
Methodology | Key Advantages | Limitations | Optimal Substrates | Typical Impurities |
---|---|---|---|---|
Halogen Displacement | High functional group tolerance; Scalable; Predictable regioselectivity | Requires halogenation step; Potential over-alkylation | Unsubstituted imidazole; 2-Substituted imidazoles | Bis-alkylated imidazolium salts; Dehydrohalogenation products |
Reductive Amination | Single-pot operation; Avoids halogen handling; Mild conditions | Requires carbonyl precursors; Stereochemistry control challenges | N-Protected piperidines; Formaldehyde equivalents | Over-reduction products; Enamine intermediates |
Microwave-Assisted | Dramatically reduced reaction times (≤1h); Higher yields | Specialized equipment required; Limited scalability | Electron-deficient imidazoles | Thermal decomposition products |
Phase-Transfer Catalysis | Enhanced reaction rates; Aqueous-organic conditions; Cost-effective | Emulsion formation issues; Catalyst separation | Industrially preferred for cost-sensitive applications | Phase-transfer catalyst residues; Hydrolysis products |
Recent innovations include transition metal-catalyzed N-alkylation methods using copper(I) iodide with 1,10-phenanthroline as a ligand system, enabling coupling between 3-(bromomethyl)piperidine and aryl-substituted imidazoles under mild conditions (70°C). This methodology demonstrates particular utility for synthesizing sterically encumbered analogs bearing ortho-substituted aryl groups on the imidazole ring, achieving yields of 60-75% with minimal diarylation byproducts [7].
The translation of laboratory-scale synthesis of 3-(1H-imidazol-1-ylmethyl)piperidine to industrial production faces challenges in exotherm management during halogenation and coupling steps, along with difficulties in maintaining consistent product quality across batches. Continuous flow reactor technology addresses these limitations by offering superior heat transfer, precise residence time control, and enhanced mass transfer characteristics compared to batch reactors [2].
An optimized continuous manufacturing process for the dihydrochloride salt (CAS# 1172850-63-3) comprises three interconnected flow modules: (1) Chlorination module: 3-(hydroxymethyl)piperidine in dichloromethane merges with thionyl chloride stream (1:1.05 molar ratio) in a static mixer, flowing through a temperature-controlled tubular reactor (30°C, 10 min residence time) with in-line IR monitoring for complete conversion. (2) Alkylation module: The chloromethyl intermediate stream combines with imidazole solution (1.5 equivalents in acetonitrile containing 2.0 equivalents of K₂CO₃), entering a packed-bed reactor containing immobilized triethylamine catalyst at 85°C with 30 minutes residence time. (3) Salt formation module: The product stream mixes with concentrated HCl in ethanol in a crystallizer unit operating at 0-5°C, generating the dihydrochloride salt as a crystalline slurry continuously filtered and washed [2].
This integrated continuous process achieves a remarkable 85% overall yield with purity consistently exceeding 99.5% APHA (American Pharmaceutical Association color scale), compared to 65-70% yield in conventional batch processing. Key advantages include a 50% reduction in solvent consumption, elimination of intermediate isolation steps, and a 90% reduction in processing time. The system operates under GMP conditions with real-time process analytical technology (PAT) monitoring via inline FTIR and focused beam reflectance measurement (FBRM) for crystal size distribution control. The cold-chain transportation requirement for the final dihydrochloride salt (due to hygroscopicity concerns) necessitates specialized packaging with desiccants and humidity indicators during distribution [2] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7